molecular formula C17H16N2O3 B5741739 4-[(1-ethyl-1H-benzimidazol-2-yl)methoxy]benzoic acid

4-[(1-ethyl-1H-benzimidazol-2-yl)methoxy]benzoic acid

Cat. No. B5741739
M. Wt: 296.32 g/mol
InChI Key: XTRFMGGGVUXKFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(1-ethyl-1H-benzimidazol-2-yl)methoxy]benzoic acid, also known as EBM, is a compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. EBM is a benzimidazole derivative that exhibits a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-tumor properties.

Mechanism of Action

The mechanism of action of 4-[(1-ethyl-1H-benzimidazol-2-yl)methoxy]benzoic acid is not fully understood. However, it is believed to act by inhibiting the activation of NF-κB signaling pathway, which plays a critical role in the regulation of inflammation and cancer. 4-[(1-ethyl-1H-benzimidazol-2-yl)methoxy]benzoic acid has been shown to inhibit the phosphorylation of IκBα, a key regulator of NF-κB pathway, and to prevent its degradation. This leads to the suppression of the expression of pro-inflammatory cytokines and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-[(1-ethyl-1H-benzimidazol-2-yl)methoxy]benzoic acid has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and to suppress the activation of NF-κB signaling pathway. 4-[(1-ethyl-1H-benzimidazol-2-yl)methoxy]benzoic acid has also been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway. In addition, 4-[(1-ethyl-1H-benzimidazol-2-yl)methoxy]benzoic acid has been reported to exhibit anti-tumor activity in animal models.

Advantages and Limitations for Lab Experiments

4-[(1-ethyl-1H-benzimidazol-2-yl)methoxy]benzoic acid has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits high stability under physiological conditions. However, 4-[(1-ethyl-1H-benzimidazol-2-yl)methoxy]benzoic acid has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. In addition, more studies are needed to determine its toxicity and pharmacokinetic properties.

Future Directions

There are several future directions for the research on 4-[(1-ethyl-1H-benzimidazol-2-yl)methoxy]benzoic acid. First, more studies are needed to determine its mechanism of action and to identify its molecular targets. Second, the toxicity and pharmacokinetic properties of 4-[(1-ethyl-1H-benzimidazol-2-yl)methoxy]benzoic acid need to be investigated in detail. Third, the anti-cancer and anti-tumor activities of 4-[(1-ethyl-1H-benzimidazol-2-yl)methoxy]benzoic acid need to be evaluated in clinical trials. Fourth, the potential applications of 4-[(1-ethyl-1H-benzimidazol-2-yl)methoxy]benzoic acid in the treatment of other diseases, such as autoimmune and neurodegenerative disorders, need to be explored. Finally, the synthesis method of 4-[(1-ethyl-1H-benzimidazol-2-yl)methoxy]benzoic acid needs to be optimized to yield higher purity and yield.

Synthesis Methods

4-[(1-ethyl-1H-benzimidazol-2-yl)methoxy]benzoic acid can be synthesized using a multistep process that involves the reaction of 2-aminobenzimidazole with ethyl 4-bromobenzoate, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by the reaction of the intermediate with 4-hydroxybenzoic acid. The synthesis method has been optimized to yield high purity and yield of 4-[(1-ethyl-1H-benzimidazol-2-yl)methoxy]benzoic acid.

Scientific Research Applications

4-[(1-ethyl-1H-benzimidazol-2-yl)methoxy]benzoic acid has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent anti-inflammatory and anti-cancer activities. 4-[(1-ethyl-1H-benzimidazol-2-yl)methoxy]benzoic acid has been reported to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and to suppress the activation of NF-κB signaling pathway. 4-[(1-ethyl-1H-benzimidazol-2-yl)methoxy]benzoic acid has also been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway.

properties

IUPAC Name

4-[(1-ethylbenzimidazol-2-yl)methoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-2-19-15-6-4-3-5-14(15)18-16(19)11-22-13-9-7-12(8-10-13)17(20)21/h3-10H,2,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTRFMGGGVUXKFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1COC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(1-Ethylbenzimidazol-2-yl)methoxy]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.